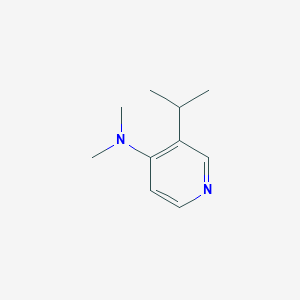
Ethyl 6,6-dimethyl-3-((4-methyl-2-nitrophenyl)azo)-2,4-dioxocyclohexanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6,6-dimethyl-3-((4-methyl-2-nitrophenyl)azo)-2,4-dioxocyclohexanecarboxylate is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors. The specific structure of this compound includes a cyclohexane ring with various functional groups attached, making it a subject of interest in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6,6-dimethyl-3-((4-methyl-2-nitrophenyl)azo)-2,4-dioxocyclohexanecarboxylate typically involves the following steps:
Formation of the Azo Group: The azo group is usually formed by the diazotization of an aromatic amine followed by coupling with another aromatic compound. In this case, 4-methyl-2-nitroaniline can be diazotized and then coupled with a suitable cyclohexane derivative.
Cyclohexane Derivative Preparation: The cyclohexane derivative can be prepared through various organic reactions, such as aldol condensation or Michael addition, to introduce the necessary functional groups.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of such compounds often involves large-scale reactions with optimized conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the azo group can yield amines, which can further react to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction may yield amines.
科学的研究の応用
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: May be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other colorants.
作用機序
The mechanism of action of this compound involves its interaction with various molecular targets. The azo group can participate in electron transfer reactions, while the ester and nitro groups can interact with biological molecules, affecting their function. The specific pathways and targets depend on the context in which the compound is used.
類似化合物との比較
Similar Compounds
- Ethyl 6,6-dimethyl-3-((4-nitrophenyl)azo)-2,4-dioxocyclohexanecarboxylate
- Ethyl 6,6-dimethyl-3-((4-methylphenyl)azo)-2,4-dioxocyclohexanecarboxylate
Uniqueness
The presence of the 4-methyl-2-nitrophenyl group in Ethyl 6,6-dimethyl-3-((4-methyl-2-nitrophenyl)azo)-2,4-dioxocyclohexanecarboxylate makes it unique compared to other similar compounds. This specific substitution pattern can influence the compound’s reactivity, stability, and interactions with other molecules.
特性
CAS番号 |
38949-38-1 |
|---|---|
分子式 |
C18H21N3O6 |
分子量 |
375.4 g/mol |
IUPAC名 |
ethyl 2,2-dimethyl-5-[(4-methyl-2-nitrophenyl)diazenyl]-4,6-dioxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C18H21N3O6/c1-5-27-17(24)14-16(23)15(13(22)9-18(14,3)4)20-19-11-7-6-10(2)8-12(11)21(25)26/h6-8,14-15H,5,9H2,1-4H3 |
InChIキー |
SABNWZIMKVRPJZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1C(=O)C(C(=O)CC1(C)C)N=NC2=C(C=C(C=C2)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


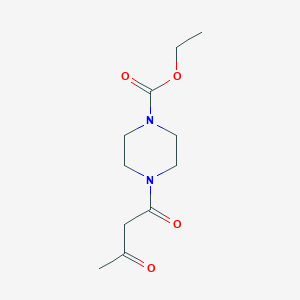

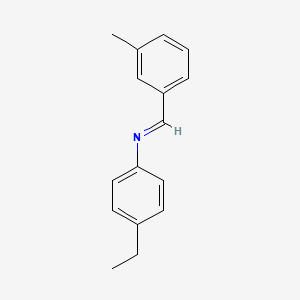
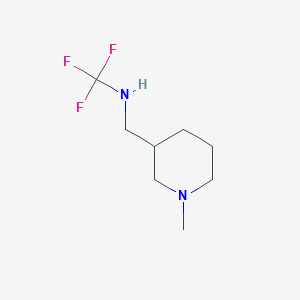
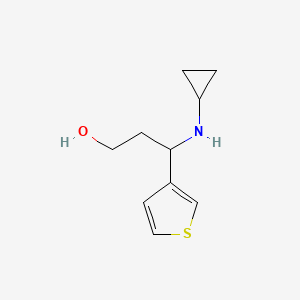

![N-(3-Methoxy-phenyl)-2-(6-methyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetamide](/img/structure/B13953128.png)
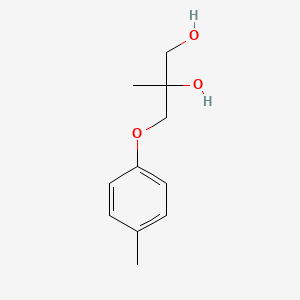
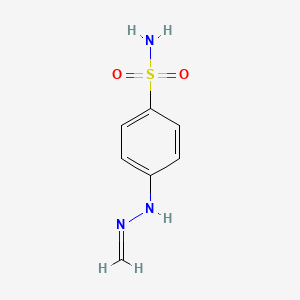

![Ethyl 4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B13953159.png)


